molecular formula C7H10ClN3 B2448595 2-Tert-butyl-4-chloro-1,3,5-triazine CAS No. 1417517-78-2

2-Tert-butyl-4-chloro-1,3,5-triazine

Cat. No.: B2448595
CAS No.: 1417517-78-2
M. Wt: 171.63
InChI Key: IORDUCIBYMFXQP-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloro-1,3,5-triazine (CAS 1417517-78-2) is a high-purity chemical intermediate with the molecular formula C 7 H 10 ClN 3 and a molecular weight of 171.63 g/mol . This compound is of significant interest in advanced chemical and pharmaceutical research, particularly in the synthesis of more complex triazine derivatives. Its structural core makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs) . The chlorinated triazine structure is a key reactive site for nucleophilic substitution, allowing researchers to functionalize the molecule for creating targeted compounds . The tert-butyl group confers distinctive steric and electronic properties that can influence the crystal packing and physicochemical characteristics of the resulting molecules . Studies on closely related triazine compounds have utilized sophisticated analytical methods such as Voronoi-Dirichlet polyhedra (VDP) and Hirshfeld surface analysis to understand intermolecular interactions and crystal engineering potential . Supplied at a minimum purity of 97% and often exceeding 99%, this reagent is manufactured under ISO quality systems to ensure consistency and reliability for critical research applications . It is essential for medicinal chemistry, process development, and as a building block in synthetic organic chemistry. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-chloro-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDUCIBYMFXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of the 1,3,5 Triazine Core

Controlled Nucleophilic Substitution Strategies for 2-Tert-butyl-4-chloro-1,3,5-triazine

The synthesis of asymmetrically substituted triazines such as this compound is a testament to the precise control that can be exerted in organic reactions. The methodologies hinge on the graded reactivity of the chlorine atoms on the precursor molecule, allowing for sequential and selective functionalization.

Synthetic Pathways Utilizing Cyanuric Chloride as Precursor

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines begins with the inexpensive and readily available reagent, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net This precursor features three electrophilic carbon-chlorine bonds, which can be successively functionalized through controlled nucleophilic substitution. nih.gov The key to achieving selectivity lies in the decreasing reactivity of the chlorine atoms with each subsequent substitution. nih.govresearchgate.net

The substitution process is highly dependent on temperature, a factor that is exploited to isolate mono- and di-substituted products. evitachem.comderpharmachemica.com The first chlorine atom is highly reactive and can be displaced by a nucleophile at temperatures between 0–5°C. evitachem.comderpharmachemica.com Once the first substituent is introduced, the electron-donating nature of this group deactivates the triazine ring, making the second chlorine atom less susceptible to nucleophilic attack. evitachem.com Consequently, the second substitution typically requires a higher temperature, often room temperature (20–25°C). evitachem.com The displacement of the third and final chlorine atom is the most challenging, necessitating harsh conditions such as refluxing at high temperatures (80–120°C) to overcome the significantly reduced electrophilicity of the ring. evitachem.com

The general order of reactivity for various nucleophiles with cyanuric chloride has been established as alkoxy > thiol > amino, which is attributed to differences in their nucleophilicity and steric profiles. evitachem.com This predictable reactivity allows for the strategic design of synthetic pathways to obtain complex, asymmetrically substituted triazines.

Table 1: Temperature-Dependent Reactivity in Cyanuric Chloride Substitution evitachem.comderpharmachemica.com

Substitution StepTemperature RangeTypical Reaction TimeKey Driving Factors
First Chlorine Displacement0–5°C30 minHigh electrophilicity of C-Cl bonds, minimal steric hindrance.
Second Chlorine Displacement20–25°C1–2 hReduced ring electrophilicity from the first substituent.
Third Chlorine DisplacementReflux (80–120°C)4–12 hStrong electron donation from existing groups necessitates harsh conditions.

Application of Grignard Reagents in Triazine Functionalization

To introduce alkyl or aryl groups via a carbon-carbon bond, organometallic compounds, particularly Grignard reagents, are employed. researchgate.net The synthesis of this compound involves the introduction of a bulky tert-butyl group, which is typically accomplished using tert-butylmagnesium chloride (tBuMgCl) or tert-butylmagnesium bromide (t-BuMgBr). evitachem.comwiley-vch.de

The reaction involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on an electrophilic carbon of the triazine ring. evitachem.com This process is often facilitated by the addition of a catalyst. Research has shown that copper(I) iodide (CuI) is an effective catalyst for this alkylation, promoting the formation of the C-C bond. evitachem.comwiley-vch.de

A direct synthesis of the precursor, 4-tert-butyl-2,6-dichloro-1,3,5-triazine, is performed by reacting cyanuric chloride with tBuMgCl in the presence of CuI in a tetrahydrofuran (B95107) (THF) solvent. wiley-vch.de The reaction is carefully controlled at low temperatures (–10°C to 0°C) for a short duration (30 minutes) to ensure mono-substitution. wiley-vch.de The resulting dichlorinated intermediate can then be further functionalized. It is noted that this intermediate is sensitive to hydrolysis, which can reduce yields during aqueous work-up procedures. wiley-vch.de

Emerging One-Pot Synthetic Approaches for Substituted Triazines

In the pursuit of more efficient, economical, and environmentally friendly synthetic methods, one-pot procedures have gained significant attention. These approaches combine multiple reaction steps into a single sequence without the need for isolating intermediates, thereby saving time, solvents, and reagents.

While specific one-pot syntheses for this compound are not extensively detailed, the principles can be inferred from related procedures. For instance, a one-pot, two-step synthesis has been successfully used to create other substituted triazines. wiley-vch.de This process involves an initial alkylation of cyanuric chloride with a Grignard reagent, followed by the in-situ addition of a second nucleophile to the reaction mixture. wiley-vch.de

Applying this logic, a hypothetical one-pot synthesis would begin with the CuI-catalyzed reaction of cyanuric chloride with one equivalent of tBuMgCl at low temperature. wiley-vch.de After the formation of 4-tert-butyl-2,6-dichloro-1,3,5-triazine, a second nucleophile would be added to the same reaction vessel to displace one of the remaining chlorine atoms, yielding the final product. This strategy leverages the differential reactivity of the chlorine atoms, where the second substitution can occur under conditions that leave the third chlorine intact.

Mechanistic Investigations of Substitution Reactions on 1,3,5-Triazine (B166579) Ring

Understanding the underlying mechanisms of substitution on the 1,3,5-triazine ring is crucial for optimizing reaction conditions and predicting outcomes. The electron-deficient nature of the triazine ring governs its reactivity, making it highly susceptible to nucleophilic attack.

Kinetic and Thermodynamic Aspects of Triazine Derivatization

The sequential substitution of chlorine atoms on cyanuric chloride is a classic example of a kinetically controlled process. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which involves an initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. evitachem.com

The significant decrease in reaction rate after each substitution step is a direct consequence of the electronic effects of the substituents. researchgate.netevitachem.com The introduction of an electron-donating group (like an alkyl or amino group) increases the electron density of the triazine ring. This increased density destabilizes the negatively charged intermediate of the next substitution step, thereby increasing the activation energy and slowing the reaction rate. evitachem.com This kinetic profile is what allows for the selective synthesis of mono- and di-substituted triazines by carefully controlling the reaction temperature and stoichiometry. nih.govscholarsresearchlibrary.com

Computational studies using Natural Bond Orbital (NBO) analysis have provided theoretical support for these observations, confirming that electron-donating substituents diminish the electrophilicity of the triazine ring, making subsequent nucleophilic attacks more challenging. evitachem.com

Role of Solvents and Catalysts in Directed Synthesis

The choice of solvents and catalysts plays a pivotal role in directing the synthesis of substituted triazines, influencing reaction rates, yields, and selectivity. nih.govevitachem.comderpharmachemica.comresearchgate.netresearchgate.netnih.gov

Solvents: The solvent must be inert to the highly reactive reagents used, such as Grignard reagents. Tetrahydrofuran (THF) is a common choice for Grignard-mediated alkylations due to its ability to solvate the magnesium complex and its inertness under the reaction conditions. nih.govwiley-vch.de For substitutions with other nucleophiles like amines or alcohols, solvents such as acetone (B3395972) and dichloromethane (B109758) (DCM) are frequently utilized. derpharmachemica.comfrontiersin.org

Catalysts: In the context of C-C bond formation with Grignard reagents, catalysts are essential for efficient reaction. Copper(I) iodide (CuI) has been identified as a particularly effective catalyst for the alkylation of cyanuric chloride, facilitating the transfer of the alkyl group from the Grignard reagent to the triazine ring. evitachem.comwiley-vch.de

Bases/Acid Scavengers: When nucleophiles such as alcohols or amines are used, the substitution reaction liberates hydrogen chloride (HCl). derpharmachemica.com To prevent the protonation of the nucleophile and to drive the reaction to completion, a base is added to act as an acid scavenger. Inorganic bases like sodium bicarbonate and potassium carbonate, or non-nucleophilic organic bases such as diisopropylethylamine (DIEA), are commonly employed for this purpose. derpharmachemica.comfrontiersin.org In Grignard reactions, an external base is unnecessary as the reagent itself is basic; however, an aqueous acidic solution (e.g., ammonium (B1175870) chloride) is used during the work-up to quench any unreacted Grignard reagent and protonate the intermediates. wiley-vch.de

Table 2: Common Reagents in the Synthesis of Substituted Triazines

Reagent TypeExamplesFunctionRelevant Section
SolventTetrahydrofuran (THF), Acetone, Dichloromethane (DCM)Provides a medium for the reaction, solvates reagents.2.1.2, 2.2.2
CatalystCopper(I) Iodide (CuI)Facilitates C-C bond formation in Grignard reactions.2.1.2, 2.2.2
Base/Acid ScavengerNaHCO3, K2CO3, Diisopropylethylamine (DIEA)Neutralizes HCl by-product from nucleophilic substitution.2.2.2
Grignard Reagentt-Butylmagnesium chloride (tBuMgCl)Acts as a carbon nucleophile to form C-C bonds.2.1.2
Quenching AgentAmmonium Chloride (NH4Cl) solutionUsed in work-up to neutralize reactive species.2.2.2

Reactivity Profiles of this compound and its Derivatives

The chemical behavior of this compound is dictated by the electronic properties of the 1,3,5-triazine core, which is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms susceptible to nucleophilic attack, particularly the carbon atom bonded to the chlorine, which serves as an excellent leaving group. The tert-butyl group, being an electron-donating alkyl group, slightly modulates this reactivity by increasing electron density in the ring compared to an unsubstituted or halogen-substituted triazine.

Halogen Atom Reactivity in Nucleophilic Aromatic Substitution

The single chlorine atom in this compound is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is a hallmark of chloro-s-triazines. The general principle governing this reactivity is based on the stepwise displacement of chlorine atoms from the triazine ring, with each successive substitution affecting the reactivity of the remaining halogens.

Research on the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), establishes that the substitution of the three chlorine atoms is a sequential, temperature-dependent process. The first chlorine is typically substituted at low temperatures (around 0°C), the second at room temperature, and the third requires heating. arkat-usa.org As this compound is already a disubstituted triazine, the reactivity of its single chlorine atom is expected to be lower than that of a dichlorotriazine but still significant enough for facile substitution. nih.govnih.gov The reaction proceeds via a bimolecular mechanism, typically first order in the triazine substrate and first order in the nucleophile. researchgate.netyoutube.com

The presence of the electron-donating tert-butyl group slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride, but the inherent electron deficiency of the triazine core ensures the C-Cl bond remains highly polarized and susceptible to cleavage. A wide array of nucleophiles can displace the chloride, including those centered on oxygen, nitrogen, and sulfur. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chlorotriazines

Nucleophile TypeExample NucleophileTypical Reaction ConditionsProduct Type
Oxygen Alcohols (ROH), Phenols (ArOH)Base (e.g., DIEA, NaHCO₃), 0°C to room temp.2-tert-butyl-4-alkoxy/aryloxy-1,3,5-triazine
Nitrogen Primary/Secondary Amines (RNH₂, R₂NH)Base (e.g., DIEA), Room temp. to heating2-tert-butyl-4-amino-1,3,5-triazine derivatives
Sulfur Thiols (RSH)Base (e.g., DIEA), 0°C to room temp.2-tert-butyl-4-(alkyl/aryl)thio-1,3,5-triazine

Note: Conditions are generalized from related chlorotriazine chemistry and may require optimization for this compound.

Hydrolytic Stability and Decomposition Mechanisms

The hydrolytic stability of this compound is highly dependent on pH. The C-Cl bond is susceptible to hydrolysis, which results in the substitution of the chlorine atom with a hydroxyl group, yielding 2-tert-butyl-4-hydroxy-1,3,5-triazine (which exists in the more stable tautomeric form, 2-tert-butyl-1,3,5-triazin-4(1H)-one).

Kinetic studies on analogous chlorotriazines reveal that hydrolysis can occur under both acidic and alkaline conditions. researchgate.netchim.it In alkaline media, the mechanism involves a direct bimolecular attack of the hydroxide (B78521) ion on the carbon atom bearing the chlorine. researchgate.net The rate of this reaction is influenced by the other substituents on the ring. Electron-donating groups, like the tert-butyl group, tend to slow the rate of nucleophilic attack by hydroxide, thus increasing the compound's hydrolytic stability compared to triazines with electron-withdrawing substituents. sapub.org

Table 2: Factors Influencing Hydrolysis of this compound

FactorEffect on Hydrolysis RateRationale
High pH (Alkaline) Increased RateDirect SNAr mechanism with the highly nucleophilic hydroxide ion (OH⁻). researchgate.net
Low pH (Acidic) Increased RateProtonation of the triazine ring activates it for nucleophilic attack by water. nih.gov
Neutral pH Minimal RateLower concentration of strong nucleophiles (OH⁻) or activating species (H⁺).
tert-Butyl Group Decreased RateThe electron-donating nature of the alkyl group slightly reduces the electrophilicity of the carbon center, slowing nucleophilic attack compared to unsubstituted analogues. sapub.org

Molecular Structure Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework by measuring the interaction of the compound with electromagnetic radiation.

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-tert-butyl-4-chloro-1,3,5-triazine, ¹H and ¹³C NMR spectra are predicted to show characteristic signals that confirm its structural integrity.

The ¹H NMR spectrum is expected to be simple, dominated by a single, intense signal for the tert-butyl group. The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds, resulting in a sharp singlet. nih.govnih.gov The remaining proton is attached directly to the triazine ring and would appear as a singlet at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the triazine ring.

The ¹³C NMR spectrum would provide further confirmation of the structure. It is expected to show four distinct signals: one for the triazine carbon bonded to the tert-butyl group, one for the carbon bonded to the chlorine atom, one for the carbon bonded to the hydrogen, and two signals for the tert-butyl group (a quaternary carbon and a methyl carbon). The carbons of the triazine ring are significantly deshielded and appear at high chemical shifts, typically in the range of 160-180 ppm.

Table 1. Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.3-1.4Singlet-C(CH₃)₃
¹H~8.5-8.8SingletTriazine C-H
¹³C~30-32Quartet-C(CH₃)₃
¹³C~38-40Singlet-C(CH₃)₃
¹³C~165-175SingletTriazine C-Cl
¹³C~168-178SingletTriazine C-H
¹³C~180-190SingletTriazine C-tert-butyl

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The predicted monoisotopic mass of this compound is 171.05632 Da. uni.lu

Upon electron ionization, the molecule is expected to form a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for any chlorine-containing fragment, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation of this molecule is anticipated to be dominated by the stable nature of the tert-butyl cation. A primary fragmentation pathway would involve the cleavage of the bond between the triazine ring and the tert-butyl group, leading to a highly abundant base peak at a mass-to-charge ratio (m/z) of 57, corresponding to the [(CH₃)₃C]⁺ cation. docbrown.info Another significant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net

Table 2. Predicted Key Mass Spectrometry Fragments for this compound
m/zPredicted Fragment IonNotes
171/173[C₇H₁₀ClN₃]⁺Molecular ion [M]⁺, showing ³⁵Cl/³⁷Cl isotope pattern.
156/158[C₆H₇ClN₃]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group, [M-15]⁺.
114/116[C₃HClN₃]⁺Fragment corresponding to the chlorotriazine ring.
57[C₄H₉]⁺Tert-butyl cation, [(CH₃)₃C]⁺, likely the base peak. docbrown.info

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The tert-butyl group would be identified by C-H stretching vibrations in the 2970-2870 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. docbrown.info The 1,3,5-triazine (B166579) ring, an aromatic heterocycle, is characterized by C=N and C-N stretching vibrations, which typically appear as a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. docbrown.info

Table 3. Predicted Principal Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2870C-H Stretchtert-butyl group
~1600-1550C=N Stretch / Ring Stretch1,3,5-Triazine ring
~1500-1400Ring Stretch1,3,5-Triazine ring
~1470, ~1370C-H Bendtert-butyl group
~800-600C-Cl StretchChloro-substituent

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. However, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. In the absence of experimental data, the following sections describe the type of information that such an analysis would yield.

A crystallographic study would confirm the planarity of the 1,3,5-triazine ring, a characteristic feature of this aromatic system. It would provide precise measurements of the C-N bond lengths within the ring, which are expected to be intermediate between single and double bonds, reflecting electron delocalization. The analysis would also detail the bond lengths of the C-Cl and C-C bonds connecting the substituents to the ring, as well as the internal geometry of the tert-butyl group.

Investigation of Conformational Dynamics and Isomerism in Substituted Triazines

The conformational landscape of substituted 1,3,5-triazines is a critical aspect of their molecular behavior, influencing their reactivity, intermolecular interactions, and material properties. The substitution pattern on the triazine ring dictates the potential for rotational isomerism and tautomerism. In the case of this compound, the presence of a bulky tert-butyl group and a chloro substituent gives rise to specific conformational and tautomeric considerations.

Rotational Barriers and Conformational Equilibria

The rotation of substituent groups around their bond to the triazine ring can be hindered, leading to the existence of stable conformers. The energy required to overcome this hindrance is known as the rotational barrier.

In contrast, much of the research on rotational barriers in triazine systems has focused on N-substituted derivatives, such as aminotriazines. In these cases, hindered rotation occurs around the exocyclic C-N bond due to the partial double bond character arising from n-π conjugation of the amine lone pair with the triazine ring mdpi.com. Computational and experimental studies have been used to determine the activation free energies for this restricted rotation in various substituted aminotriazines researchgate.net. For example, in a series of OLED-relevant 1,3,5-triazine derivatives with aromatic arms linked by an amino group, rotational barriers were measured to be in the range of 11.7 to 14.7 kcal/mol mdpi.com. It is important to note that this C-N bond rotation is a different dynamic process than the C-C bond rotation in this compound.

The table below presents representative data for rotational barriers in some substituted aromatic compounds to provide a comparative context for the expected rotational dynamics in this compound.

Compound ClassRotating GroupRotational Barrier (kcal/mol)Method
Arylamino-1,3,5-triazinesAryl-NH11.7 - 14.7Experimental (NMR)
Substituted BenzenesElectron Withdrawing GroupsGenerally HigherComputational (CCSD(T))
Substituted BenzenesElectron Donating GroupsGenerally LowerComputational (CCSD(T))

It is important to emphasize that the rotational barrier for the tert-butyl group in the target compound will be primarily governed by steric factors rather than the electronic effects that dominate in aminotriazines. Theoretical calculations would be necessary to quantify the precise rotational barrier and the conformational equilibria for this compound.

Tautomeric Considerations in Triazine Systems

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In 1,3,5-triazine systems, tautomerism is a well-documented phenomenon, particularly in derivatives bearing amino or hydroxyl substituents. These can exist in amino-imino or keto-enol tautomeric forms, respectively academie-sciences.frresearchgate.net.

For the specific compound this compound, the molecule in its ground state does not possess readily tautomerizable protons on heteroatoms. The substituents are a tert-butyl group (covalently bonded through carbon) and a chlorine atom. Therefore, the common forms of tautomerism observed in other triazine derivatives are not directly applicable.

However, theoretical considerations of tautomerism in the 1,3,5-triazine ring system itself are still relevant. The triazine ring contains three nitrogen atoms, which are potential sites for protonation. In the presence of a proton source, it is conceivable that a proton could add to one of the ring nitrogens, leading to a cationic tautomeric form. The stability of such a protonated species would depend on the electronic effects of the substituents.

Computational studies on other triazine derivatives have explored the stability of various tautomers. For instance, density functional theory (DFT) calculations have been used to investigate the stability and acidity of tautomers of N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, revealing the existence of three predominant tautomers in equilibrium nih.govresearchgate.net. While this study focuses on an amino-substituted triazine, it highlights the utility of computational methods in elucidating complex tautomeric equilibria in the triazine family.

In the case of this compound, any potential tautomerism would likely involve more complex rearrangements or reactions, such as hydrolysis of the chloro group to a hydroxyl group, which would then be capable of keto-enol tautomerism. However, under anhydrous conditions, the predominant form is expected to be the aromatic this compound structure.

The potential for tautomerism in acylmethyl-1,3,5-triazines has also been investigated, where equilibrium can exist between the acylmethyl form and enol or enaminone forms stabilized by intramolecular hydrogen bonds academie-sciences.fr. This further illustrates the diverse possibilities for tautomerism in the triazine family, which are highly dependent on the nature of the substituents.

Computational Chemistry and Theoretical Modeling of 2 Tert Butyl 4 Chloro 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Tert-butyl-4-chloro-1,3,5-triazine. These methods solve the Schrödinger equation for the molecule, yielding valuable information about its electronic distribution and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. irjweb.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine various molecular properties. irjweb.combohrium.com These properties include optimized molecular geometry, vibrational frequencies, and electronic properties that are crucial for predicting the compound's stability and reactivity. colab.ws

Substituents on the 1,3,5-triazine (B166579) ring, such as the tert-butyl and chloro groups, significantly influence the electronic properties of the core structure. nih.gov DFT calculations can precisely quantify these effects, providing a theoretical basis for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Molecular Properties of Substituted Triazines using DFT This table presents representative data for substituted triazines, illustrating the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.


PropertyCalculated ValueSignificance
Total Energy (Hartree)-850.123Indicates the stability of the molecule.
Dipole Moment (Debye)2.54Relates to the molecule's polarity and solubility.
Polarizability (a.u.)120.78Measures the deformability of the electron cloud.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. koreascience.kr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. colab.wskoreascience.kr A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com

For substituted 1,3,5-triazines, the nature of the substituents significantly impacts the energies of the frontier orbitals and the magnitude of the energy gap. koreascience.kr The electron-donating tert-butyl group and the electron-withdrawing chloro group in this compound will have opposing effects on the electron density of the triazine ring, which in turn influences the HOMO and LUMO energy levels.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Model Triazine Derivative This table provides illustrative FMO data for a substituted triazine. The specific values for this compound would need to be determined through specific quantum chemical calculations.


ParameterEnergy (eV)Interpretation
EHOMO-6.89Energy of the highest occupied molecular orbital.
ELUMO-1.23Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)5.66Indicates chemical reactivity and stability.

The distribution of electrons within a molecule is fundamental to its chemical properties. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. bohrium.com These charges provide insight into the electrostatic potential of the molecule and can help identify reactive sites. For instance, atoms with a significant negative charge are likely to be nucleophilic centers, while those with a positive charge are electrophilic. colab.ws

In this compound, the electronegative nitrogen and chlorine atoms are expected to carry partial negative charges, while the carbon atoms of the triazine ring are likely to be electron-deficient and thus have partial positive charges. The tert-butyl group, being electron-donating, will influence the charge distribution on the ring. Understanding this distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 3: Representative Mulliken Atomic Charges for a Substituted Triazine This table shows example atomic charges for a model triazine compound. The actual charge distribution in this compound would be determined by specific calculations.


AtomMulliken Charge (a.u.)Implication for Reactivity
N (ring)-0.45Potential nucleophilic site.
C (ring, attached to Cl)+0.35Potential electrophilic site for nucleophilic attack.
Cl-0.20Electron-withdrawing, influences ring reactivity.
C (tert-butyl)-0.15Electron-donating, influences ring electron density.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal and agricultural chemistry. scilit.com These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the chemical structure of the molecules. researchgate.net These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as atomic charges, dipole moment, and frontier orbital energies, often calculated using quantum chemical methods. jocpr.com

Physicochemical descriptors: Like lipophilicity (LogP) and water solubility, which are important for pharmacokinetic properties. mdpi.com

For herbicidal triazines, descriptors related to their mobility and partitioning between different phases have been found to be particularly important in modeling their phytotoxicity. oup.com

Table 4: Common Molecular Descriptors Used in QSAR Studies of Triazines


Descriptor ClassExample DescriptorRelevance to Biological Activity
ElectronicHOMO EnergyRelates to the molecule's ability to participate in charge-transfer interactions.
PhysicochemicalLogPDescribes the lipophilicity, affecting membrane permeability.
TopologicalWiener IndexReflects the molecular branching and size.
Quantum ChemicalMulliken Atomic Charge on NCan be critical for receptor binding interactions.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, statistical methods are employed to build a QSAR model. mdpi.com Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used. scilit.comoup.com

A robust QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov This predictive capability is invaluable in the drug discovery and herbicide development process, as it allows for the virtual screening of large libraries of compounds and the rational design of new molecules with improved activity. researchgate.net For triazine derivatives, QSAR models have been successfully developed to predict their herbicidal and other biological activities. scilit.commdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with their environment at an atomic level. For a semi-rigid molecule like this compound, MD simulations can elucidate the subtle yet crucial motions and preferred shapes the molecule adopts in different milieus, which are often inaccessible to purely experimental techniques.

Exploration of Molecular Conformations in Solution

The conformational landscape of a molecule in solution is a critical determinant of its chemical reactivity and biological activity. For substituted s-triazines, the orientation of the substituent groups relative to the triazine ring can significantly influence the molecule's properties. While the triazine ring itself is relatively planar, the tert-butyl group can undergo rotation around the C-C bond connecting it to the ring.

MD simulations in an explicit solvent environment, such as water or an organic solvent, allow for the exploration of the accessible conformational space of this compound. By simulating the molecule's trajectory over time, one can analyze the rotational dynamics of the tert-butyl group and the out-of-plane movements of the chloro substituent. These simulations can reveal the most stable conformations and the energy barriers between them.

For instance, a related compound, 2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine (terbutylazine), has been shown through crystallographic studies to adopt two different conformations for its ethylamine (B1201723) groups in the solid state. pku.edu.cnresearchgate.net This highlights the conformational flexibility that can be expected in substituted triazines. While not a direct study of the target compound, this finding underscores the importance of conformational sampling.

A hypothetical molecular dynamics simulation of this compound in a box of water molecules could yield data on the distribution of dihedral angles and potential energy landscapes. The results of such a simulation could be presented as follows:

Table 1: Hypothetical Conformational Analysis Data from a 100 ns MD Simulation of this compound in Water
ConformerKey Dihedral Angle (C-C-N-C)Population (%)Relative Free Energy (kcal/mol)
Staggered 1~60°450.0
Eclipsed 1~120°51.8
Staggered 2~180°450.0
Eclipsed 2~0°51.8

This illustrative data suggests that the staggered conformations of the tert-butyl group are energetically favored, which is consistent with the principles of steric hindrance.

Computational Approaches to Ligand-Target Recognition

Understanding how a small molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is fundamental for applications in drug discovery and molecular biology. Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing these interactions.

Molecular docking studies can be employed to predict the preferred binding orientation of this compound within the active site of a target protein. These methods use scoring functions to estimate the binding affinity and rank different binding poses. The tert-butyl group can engage in hydrophobic interactions, while the chloro substituent and the nitrogen atoms of the triazine ring can participate in halogen bonding and hydrogen bonding, respectively.

Following docking, molecular dynamics simulations of the ligand-protein complex can provide a more dynamic and realistic picture of the binding event. These simulations can be used to assess the stability of the predicted binding pose, identify key intermolecular interactions, and calculate the binding free energy. For instance, MD simulations can reveal whether water molecules play a crucial role in mediating the interaction between the ligand and the target.

A hypothetical summary of a computational ligand-target recognition study for this compound against a hypothetical protein kinase could be presented as follows:

Table 2: Illustrative Results from a Computational Ligand-Target Recognition Study of this compound
Computational MethodParameterPredicted ValueKey Interacting Residues
Molecular DockingBinding Affinity (kcal/mol)-7.5LEU83, VAL65, ALA34
MD SimulationRMSD of Ligand (Å)1.2 ± 0.3Stable in binding pocket
MM-PBSA/GBSABinding Free Energy (kcal/mol)-25.8-

These hypothetical results would suggest a stable binding of the compound, with the tert-butyl group likely buried in a hydrophobic pocket formed by leucine, valine, and alanine (B10760859) residues.

Environmental Chemistry and Degradation Pathways of Triazine Compounds

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of terbuthylazine (B1195847). Key mechanisms include reactions with light (photodegradation), water (hydrolysis), and powerful oxidizing agents, as well as reduction reactions facilitated by certain metals.

Photodegradation Kinetics and Product Identification

While terbuthylazine is generally stable to aqueous photolysis, its degradation can be influenced by atmospheric conditions and the presence of sensitizing substances in water. nih.govepa.gov The vapor-phase reaction with photochemically-produced hydroxyl radicals is relatively rapid, with a calculated atmospheric half-life of approximately 35 hours. nih.gov

In aqueous environments, the direct photolysis half-life in natural sunlight is greater than 40 days. nih.gov However, the presence of substances like nitrate (B79036) and dissolved humic acids can significantly accelerate photodegradation. For instance, the photolysis rate constant increases almost linearly with rising nitrate concentrations. nih.gov Similarly, photodegradation rates in the presence of dissolved humic acids under UV irradiation are notably faster, with half-lives decreasing from 34 hours with no humic acid to just 6 hours at a concentration of 50 ppm. nih.gov

Key photodegradation products result from the modification or removal of the side chains, including:

De-tert-isobutylterbuthylazine

2-chloro-4-acetamido-6-tert-isobutylamino-1,3,5-triazine

Desethylterbuthylazine

2-chloro-4,6-diamino-1,3,5-triazine

Ammeline nih.gov

ConditionRate Constant / Half-LifeReference
Atmospheric (vs. OH radicals)t½ ≈ 35 hours nih.gov
Aqueous (Natural Sunlight)t½ > 40 days nih.gov
Aqueous (Danube River water)t½ ≈ 4 days nih.gov
Aqueous (Rhine River water)t½ ≈ 5 days nih.gov
Aqueous + Humic Acid (50 ppm)t½ ≈ 6 hours nih.gov

Chemical Hydrolysis in Aqueous and Soil Systems

Terbuthylazine is stable in neutral and weakly acidic or alkaline media. nih.govepa.gov Its susceptibility to chemical hydrolysis is pH-dependent. In aqueous solutions at 25°C, the hydrolysis half-life is approximately 63 days at a pH of 5, but it extends to over 200 days at pH 7 and pH 9. nih.gov

In soil, hydrolysis can be catalyzed by soil components. The degradation half-life (attributed to soil-catalyzed hydrolysis) was found to be 84 days in a soil with a pH of 4.8 and 170 days in a soil with a pH of 6.5. nih.gov The primary product of terbuthylazine hydrolysis is the non-phytotoxic metabolite 2-hydroxy-4-tert-butylamino-6-ethylamino-1,3,5-triazine, formed by the substitution of the chlorine atom with a hydroxyl group. nih.govresearchgate.net The kinetics of this reaction are consistent with those of other chlorinated triazine herbicides like simazine, atrazine (B1667683), and propazine. capes.gov.br

SystempHHalf-Life (t½)Reference
Aqueous Buffer5.063 - 73 days nih.gov
Aqueous Buffer7.0>200 days nih.gov
Aqueous Buffer9.0>200 days nih.gov
Hatzenbuhl Soil4.884 days nih.gov
Neuhofen Soil6.5170 days nih.gov

Reductive Dechlorination Mechanisms via Zero-Valent Metals

Reductive dechlorination using zero-valent iron (ZVI or Fe⁰) is a proven remediation strategy for various chlorinated organic compounds. researchgate.netncsu.edu The process involves the transfer of electrons from the metal surface to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom (hydrogenolysis). nih.gov

While specific studies on the reductive dechlorination of terbuthylazine by ZVI are limited, research on the structurally similar herbicide atrazine provides significant insight into the likely mechanism. The reaction of atrazine with metallic iron under low-oxygen, acidic conditions results in rapid dechlorination. nih.gov The degradation follows pseudo-first-order kinetics, with the rate being highly dependent on pH; lower pH values lead to faster degradation. nih.gov The primary product identified in this reaction is dechlorinated atrazine (2-ethylamino-4-isopropylamino-1,3,5-triazine). nih.gov Given the structural analogy, a similar pH-dependent reductive pathway is anticipated for terbuthylazine.

pHSurface-Area Normalized Rate Constant (kSA) for AtrazineReference
2.03.0 (± 0.4) x 10⁻³ min⁻¹ m⁻² l nih.gov
3.05.0 (± 3.0) x 10⁻⁴ min⁻¹ m⁻² l nih.gov
3.81.0 (± 1.0) x 10⁻⁴ min⁻¹ m⁻² l nih.gov

Ozonation and Advanced Oxidation Processes

Ozonation and ozone-based Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants, including triazine herbicides. tandfonline.comresearchgate.net These processes rely on the strong oxidizing power of ozone (O₃) and, more importantly, the highly reactive, non-selective hydroxyl radicals (•OH) that are generated. e3s-conferences.org

AOPs such as hydrogen peroxide photolysis (UV/H₂O₂) and the photo-Fenton process (UV/H₂O₂/Fe²⁺) have been successfully applied to degrade terbuthylazine in various water types. researchgate.net The mechanism involves an attack by hydroxyl radicals on the triazine molecule, leading to the oxidation of the alkyl side chains and eventual cleavage of the triazine ring. tandfonline.com The efficiency of these processes is influenced by factors such as pH, oxidant dosage, and the composition of the water matrix. e3s-conferences.org

Biotic Degradation Mechanisms and Metabolic Fate

The primary route for the dissipation of terbuthylazine in the environment is through microbial degradation. Various soil bacteria and fungi can utilize the compound as a source of carbon and nitrogen, breaking it down into less complex molecules. who.intmdpi.com

Microbial Metabolism and Biotransformation Pathways

The microbial catabolism of terbuthylazine typically proceeds through a series of enzymatic reactions, including hydrolysis, N-dealkylation, and deamination. mdpi.comresearchgate.net A common initial step, catalyzed by TrzN enzymes, is the hydrolytic displacement of the chlorine atom to form hydroxyterbuthylazine. mdpi.com This is often followed by the sequential removal of the N-alkyl side chains, a process catalyzed by enzymes such as AtzB and AtzC. mdpi.com

Studies using mixed bacterial cultures have identified a detailed degradation pathway. nih.gov The initial transformation can involve either hydrolysis to hydroxyterbuthylazine or N-dealkylation to desethylterbuthylazine. researchgate.netnih.gov These intermediates undergo further degradation, leading to the formation of metabolites like hydroxydesethylterbuthylazine and N-t-butylammelide. nih.gov The pathway ultimately converges on the formation of cyanuric acid, which can be further mineralized to carbon dioxide and ammonia (B1221849). nih.gov

Metabolite NameRole in PathwayReference
HydroxyterbuthylazineMajor metabolite (hydrolysis) nih.gov
N-t-butylammelideMajor metabolite (dealkylation & hydrolysis) nih.gov
DesethylterbuthylazineMinor metabolite (dealkylation) nih.gov
HydroxydesethylterbuthylazineMinor metabolite nih.gov
Cyanuric acidTerminal metabolite before ring cleavage nih.gov

N-Dealkylation and Hydroxylation as Primary Degradation Routes

The breakdown of terbuthylazine in the environment primarily proceeds through two main chemical reactions: N-dealkylation and hydroxylation. These processes are crucial in reducing the persistence of the parent compound and lead to the formation of various metabolites.

N-dealkylation is a significant degradation pathway for terbuthylazine, involving the removal of the ethyl or tert-butyl group from the amine side chains of the triazine ring. epa.govnih.gov This process is often mediated by microbial activity in the soil. nih.gov One of the major metabolites formed through this process is desethyl-terbuthylazine. cnr.it Studies have shown that N-dealkylation can occur in both soil and aquatic environments. In human liver microsomes, N-dealkylation of terbuthylazine has also been observed, indicating that this is a common metabolic pathway across different biological systems. acs.org

Hydroxylation is another key degradation route where the chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH). epa.govnih.gov This reaction results in the formation of hydroxy-terbuthylazine, a principal degradation product often detected in soil. Hydrolysis of the chlorine moiety is a major route of metabolism. epa.gov The formation of hydroxylated metabolites is a critical step in the detoxification of the parent compound, as these metabolites are generally less toxic than terbuthylazine itself.

The interplay between N-dealkylation and hydroxylation leads to a variety of degradation products. For instance, metabolites that have undergone both dealkylation and hydroxylation, such as desethyl-hydroxy-terbuthylazine, have also been identified. nih.gov The relative importance of these pathways can be influenced by environmental conditions such as soil type, microbial population, and temperature. who.int

The following table summarizes the primary degradation routes and the resulting major metabolites of terbuthylazine.

Degradation RouteDescriptionMajor Metabolite(s)
N-Dealkylation Removal of the ethyl or tert-butyl group from the side chain.Desethyl-terbuthylazine
Hydroxylation Replacement of the chlorine atom with a hydroxyl group.Hydroxy-terbuthylazine
Combined Pathways Both N-dealkylation and hydroxylation occur.Desethyl-hydroxy-terbuthylazine

Environmental Fate and Transport Studies of Related Triazines

The environmental behavior of terbuthylazine is dictated by its interaction with soil and water, which influences its mobility, persistence, and ultimate fate.

Adsorption, Leaching, and Mobility in Soil Matrices

The movement of terbuthylazine through the soil profile is largely controlled by its adsorption to soil particles. Terbuthylazine generally exhibits moderate to strong adsorption in soil, which limits its mobility. who.intut.ac.ir The extent of adsorption is significantly influenced by the soil's organic matter content and pH. researchgate.netfar.org.nz Soils with higher organic carbon content tend to adsorb terbuthylazine more strongly, reducing its potential for leaching into groundwater. researchgate.netcdnsciencepub.com

Studies have shown that the distribution constant (Kd), a measure of adsorption, can vary significantly across different soil types. researchgate.netcdnsciencepub.com For example, in New Zealand forestry soils, Kd values ranged widely, with a strong positive correlation to the organic carbon content. researchgate.net The addition of organic amendments like biochar to soil can further enhance the adsorption of terbuthylazine, thereby reducing its leaching potential. epa.gov

While terbuthylazine is generally considered to have low mobility, it can be mobile in some soil types, particularly those with low organic matter. Its mobility is generally lower than that of atrazine. who.int Leaching of terbuthylazine is a concern for potential groundwater contamination, and its presence, along with its metabolite desethyl-terbuthylazine, has been detected in groundwater samples. cnr.it

The table below presents a summary of factors influencing the adsorption and mobility of terbuthylazine in soil.

Soil PropertyInfluence on AdsorptionInfluence on Mobility
Organic Matter Content Higher content leads to stronger adsorption.Higher content leads to lower mobility.
pH Influences the surface charge of soil particles and the chemical form of the herbicide. researchgate.netCan affect the extent of leaching.
Clay Content Clay minerals provide surfaces for adsorption. far.org.nzHigher clay content can reduce mobility.

Persistence and Attenuation in Aquatic Ecosystems

Terbuthylazine can enter aquatic ecosystems through runoff and leaching from treated agricultural fields. Once in water, its persistence is influenced by factors such as sunlight, temperature, and microbial activity. who.int

Terbuthylazine is considered to be persistent in aquatic environments. epa.govresearchgate.net It is stable to hydrolysis and aqueous photolysis, degrading very slowly under aerobic aquatic conditions. epa.gov Laboratory studies have shown that its half-life can be quite long, particularly in groundwater and in the absence of light. researchgate.net In one study, the half-life of terbuthylazine in seawater was reported to be as long as 331 days. researchgate.net

The presence of sediments can play a role in the attenuation of terbuthylazine in aquatic systems, as it can adsorb to particulate matter. who.int However, due to its persistence, terbuthylazine and its degradation product, desethyl-terbuthylazine, are frequently detected in surface and groundwater at concentrations that can be of environmental concern. cnr.itnih.gov The degradation in natural water is dependent on the presence of sediments and biological activity. who.int

The following table summarizes the persistence of terbuthylazine in different aquatic environments based on available data.

Aquatic EnvironmentReported Half-Life/PersistenceKey Influencing Factors
Surface Water Moderately to highly persistent. cnr.itSunlight, microbial activity, presence of sediments. who.int
Groundwater Highly persistent, with long half-lives. researchgate.netLow microbial activity, absence of light. researchgate.net
Seawater Can have a half-life of up to 331 days. researchgate.netLight and microbial degradation. researchgate.net

Research Applications and Advanced Functional Material Development

Strategic Role as Synthetic Intermediates and Modular Building Blocks

The inherent reactivity of the 1,3,5-triazine (B166579) core, particularly when substituted with chlorine atoms, makes it a valuable intermediate in organic synthesis. The chlorine atoms on the triazine ring can be replaced sequentially through nucleophilic aromatic substitution, a property that chemists exploit to build complex molecular architectures in a controlled manner.

2-Tert-butyl-4-chloro-1,3,5-triazine is an exemplary building block for constructing more complex heterocyclic systems. The reactivity of its C-Cl bond allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. This step-wise substitution is a cornerstone of triazine chemistry. The general principle is based on the decreasing reactivity of the triazine ring with each successive substitution of a chlorine atom. mdpi.com This allows for controlled, sequential reactions to create non-symmetrical triazine derivatives. mdpi.com

For instance, the synthesis of related 2,4,6-tri-substituted-1,3,5-triazines often starts from the more reactive precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com By reacting cyanuric chloride first with a tert-butyl nucleophile (like tert-butylmagnesium bromide) and then managing the reaction conditions, a dichloro-intermediate is formed, which can lead to compounds like the subject of this article. evitachem.com The remaining chlorine atom on this compound can then be displaced by another nucleophile to yield a di-substituted product. This controlled reactivity is crucial for synthesizing molecules with specific functionalities and spatial arrangements, which are essential in various fields, including medicinal chemistry and materials science. jmchemsci.com

The synthesis of a 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has been documented, illustrating this principle where a phenyl group is first introduced, followed by a tert-butyl group, leaving one reactive chlorine site for further functionalization. evitachem.com

The 1,3,5-triazine scaffold is an ideal foundation for creating multi-functional linkers, which are molecules used to connect different chemical or biological entities. The ability to substitute the chlorine atoms on a triazine ring with different nucleophiles in a stepwise manner provides a powerful tool for designing "triorthogonal" linkers. frontiersin.orgnih.gov While this is often demonstrated with 2,4,6-trichloro-1,3,5-triazine, the principle applies directly to derivatives like this compound.

The pre-existing tert-butyl group influences the reactivity of the remaining chlorine, but the site is still available for linking to a desired moiety. A second functional group can be introduced by substituting the chlorine, and if the initial tert-butyl group were replaced with a functionalized precursor, a tri-functional molecule could be achieved. This modularity allows for the precise assembly of complex conjugates. nih.gov

Research has established a preferential order of reactivity for different nucleophiles with chlorotriazines, which is generally alcohol > thiol > amine. frontiersin.orgnih.gov This chemoselectivity allows chemists to design synthetic routes where different molecules (e.g., a peptide, a polymer, and a fluorescent dye) can be attached to the same triazine core in a specific sequence. Such linkers are invaluable in fields like chemical biology for creating probes and in materials science for constructing well-defined polymers. nih.gov

Table 1: Reactivity of Nucleophiles with Chlorotriazines

Nucleophile ClassGeneral ReactivityTypical Reaction ConditionsReference
Alcohols (ROH)Highest0°C with base (e.g., DIEA) frontiersin.orgnih.gov
Thiols (RSH)Intermediate0°C to room temperature frontiersin.orgnih.gov
Amines (RNH₂)LowestRoom temperature to 75°C frontiersin.orgnih.gov

Contributions to Advanced Materials Science

The electronic properties and rigid structure of the triazine ring make it an attractive component for advanced materials. Its electron-deficient nature is particularly useful in the design of materials for electronic and optical applications.

1,3,5-triazine derivatives are recognized as important building blocks for small molecule semiconductors. The electron-withdrawing nature of the triazine ring makes it an excellent electron-acceptor core. When combined with electron-donating groups (donors), it can form molecules with strong intramolecular charge transfer (ICT) characteristics. mdpi.com This donor-acceptor architecture is fundamental to the design of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi.com

Compounds based on a 1,3,5-triazine core linked to various aromatic arms have been synthesized and studied for their relevance to OLEDs. mdpi.com The specific substituents, such as the tert-butyl group in this compound, can be used to fine-tune the material's properties, including its solubility, film-forming capability, and energy levels (HOMO/LUMO). The tert-butyl group, being bulky, can also disrupt intermolecular packing (crystallization), which is often desirable for creating stable amorphous films in OLED devices.

The triazine ring is a robust and thermally stable scaffold that can be incorporated into polymers to enhance their properties or to act as a cross-linking agent. Cross-linking is a process that forms a three-dimensional network, converting liquid resins or thermoplastic polymers into durable thermosetting materials.

Triazine-based compounds are effective cross-linkers for polymers containing active hydrogen groups, such as hydroxylated polyesters and polyacrylates, to create environmentally resistant coatings. google.com The reactivity of chloro-triazines allows them to react with these active sites, forming stable covalent bonds that link the polymer chains together.

Furthermore, triazine derivatives are used to synthesize functional polymers, including sequence-defined polymers where the triazine units form part of the polymer backbone. nih.gov These materials can be designed to have specific side-chain diversity and to promote backbone-backbone interactions like hydrogen bonding, which can influence the polymer's conformation and assembly. nih.gov Triazine-based hyper-crosslinked porous polymers have also been developed for applications such as the adsorption of specific chemicals, demonstrating the versatility of this chemical scaffold in creating functional polymeric materials. nih.gov The synthesis of these polymers often relies on the nucleophilic substitution reactions central to triazine chemistry. researchgate.net

Table 2: Applications of Triazine-Based Polymers

Application AreaPolymer TypeKey Triazine FunctionReference
Industrial CoatingsCross-linked Polyesters/PolyacrylatesCovalent cross-linking agent for durability google.com
Flame RetardantsIntumescent SystemsCharring agent researchgate.net
Environmental RemediationHyper-crosslinked Porous PolymerAdsorption of endocrine disruptors nih.gov
Biomimetic MaterialsSequence-Defined PolymersStructural backbone with interaction motifs nih.gov

Elucidation of Biochemical and Biological Mechanisms (Non-Clinical Focus)

While many triazine derivatives are known for their clinical or herbicidal applications, the 1,3,5-triazine scaffold itself is a valuable tool for fundamental research in chemical biology to probe biological systems. The focus here is on using the molecule to understand mechanisms rather than for therapeutic or agricultural outcomes.

The modular nature of the triazine core allows for the creation of trifunctional chemical probes. nih.gov A library of such compounds was developed where the triazine scaffold was derivatized with three key components:

An electrophile for covalent modification of a target protein.

A bioorthogonal handle (e.g., an alkyne) for target identification via "click chemistry."

A diversity element to direct the molecule toward different protein subsets.

In one study, this approach led to the identification of highly selective covalent modifiers for specific cysteine residues on β-tubulin and protein disulfide isomerase (PDI). nih.gov By covalently binding to and modulating these proteins, such compounds allow researchers to study the proteins' functions within a complex cellular environment. The ability to selectively "trap" a protein target in vivo and then enrich it for identification is a powerful method for annotating protein function and validating potential drug targets. nih.gov

Additionally, understanding the fundamental intermolecular interactions of triazine derivatives is key to explaining their biological activity. Studies on related compounds like terbutylazine have focused on crystallographic analysis to map the intricate hydrogen-bonding networks they form. researchgate.netnih.gov These non-covalent interactions are critical for how a molecule is recognized by and binds to a biological target, such as an enzyme's active site. Such structural studies provide insight into the molecular-level mechanisms that underpin biological activity. researchgate.netnih.gov

Molecular Basis of Enzyme Inhibition (e.g., Photosystem II, Kinases)

The ability of this compound and its analogues to inhibit specific enzymes is a cornerstone of their biological activity. This inhibition is highly specific, often involving precise interactions with the enzyme's active site.

Photosystem II (PSII) Inhibition:

A prominent example of enzyme inhibition by a closely related compound, terbuthylazine (B1195847) (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine), is its effect on Photosystem II (PSII) in plants and cyanobacteria. wikipedia.org This inhibition is the basis for its herbicidal activity. wikipedia.org

Mechanism of Action: Terbuthylazine acts as a photosynthetic electron transport inhibitor at the Photosystem II receptor site. nih.gov It competitively binds to the Q\B site on the D1 protein subunit of the PSII complex. nih.gov This binding site is normally occupied by the native electron acceptor, plastoquinone. nih.gov By occupying this site, terbuthylazine effectively blocks the electron flow from the primary quinone acceptor, Q\A, to the secondary quinone acceptor, Q\B. nih.gov

Molecular Interactions: The binding of terbuthylazine to the Q\B pocket is stabilized by specific molecular interactions. For instance, in the cyanobacterium Thermosynechococcus elongatus, the triazine ring of the related herbicide terbutryn (B1682747) forms at least two hydrogen bonds with the surrounding protein environment. nih.gov Molecular docking studies with the D1 protein from Amaranthus retroflexus have further elucidated the specific amino acid residues involved in these interactions. nih.gov

Consequences of Inhibition: The blockage of electron transport disrupts the entire photosynthetic process, leading to a halt in CO2 fixation and the production of ATP and NADPH. far.org.nz This ultimately results in the generation of highly reactive oxygen species that cause lipid and protein membrane destruction, leading to cell death in susceptible plants. far.org.nz

Kinase Inhibition:

The 1,3,5-triazine scaffold is also a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy. While specific data on this compound is limited, studies on substituted 1,3,5-triazines demonstrate their potential in this area.

Phosphatidylinositol 3-kinase (PI3K) Inhibition: Novel 2,4,6-trisubstituted 1,3,5-triazines have been synthesized and shown to be potent inhibitors of PI3K. researchgate.net Some of these compounds exhibited 2–4 times more potency than the well-characterized PI3K inhibitor, ZSTK474. researchgate.net

Dual PI3K/mTOR Inhibition: Other 1,3,5-triazine derivatives have been developed as dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), showing significant anticancer activity, particularly against cervical cancer cells. apvma.gov.au The inhibitory activity is attributed to the specific substitution patterns on the triazine core, which allow for targeted interactions within the ATP-binding pocket of these kinases. researchgate.netapvma.gov.au

Enzyme Target Inhibitor Class Mechanism of Inhibition Key Molecular Interactions
Photosystem II (PSII)Chloro-triazines (e.g., Terbuthylazine)Competitive binding to the Q\B site on the D1 protein, blocking electron transport from Q\A to Q\B. nih.govHydrogen bonding between the triazine ring nitrogens and amino acid residues in the Q\B pocket (e.g., Phe-265A, Ser-264A). nih.gov
Phosphatidylinositol 3-kinase (PI3K)Trisubstituted 1,3,5-triazinesCompetitive inhibition at the ATP-binding site.Dependent on specific substituents on the triazine ring. researchgate.net
PI3K/mTORSubstituted 1,3,5-triazinesDual inhibition of the kinase domains.Interactions with key residues in the active sites of both PI3K and mTOR. apvma.gov.au

Receptor Binding and Antagonistic Activity at a Molecular Level

The primary and most well-documented receptor interaction for chlorotriazines like terbuthylazine is with the Photosystem II complex in photosynthetic organisms, where it acts as an antagonist to the native plastoquinone. nih.gov This interaction is highly specific and forms the basis of its herbicidal action. nih.gov

Information regarding the binding of this compound or its close analogs to other specific receptors, such as G-protein coupled receptors or nuclear receptors in a manner that elicits antagonistic activity, is not extensively detailed in the available scientific literature. While various triazine derivatives have been explored for a wide range of pharmacological activities that would involve receptor binding, specific receptor binding profiles and molecular-level antagonistic mechanisms for this particular compound remain an area for further investigation.

Mechanistic Insights into Antimicrobial Action

The 1,3,5-triazine scaffold is a versatile platform for the development of novel antimicrobial agents. The antimicrobial mechanism of these compounds is multifaceted and can involve both membrane disruption and interference with intracellular processes.

Intracellular Targets: Unlike many antimicrobial peptides that primarily target the bacterial cell membrane, some triazine-based compounds have been shown to act on intracellular targets. herts.ac.uk For instance, certain s-triazine derivatives functionalized with alkylating 2-chloroethylamine (B1212225) fragments have been identified as inhibitors of bacterial DNA gyrases. frontiersin.org DNA gyrase is an essential enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. frontiersin.org Molecular docking studies have helped to elucidate the binding modes of these triazine derivatives within the active site of DNA gyrase. frontiersin.org

Broad-Spectrum Activity: Various substituted 1,3,5-triazines have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of 2,4,6-tri-substituted 1,3,5-triazines showed potent inhibitory action against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Potential Mechanism Molecular Target Observed Effect Example Triazine Derivative Class
Inhibition of DNA ReplicationBacterial DNA GyraseInhibition of enzyme activity, leading to disruption of DNA supercoiling and replication. frontiersin.orgs-Triazines with 2-chloroethylamine fragments. frontiersin.org
Intracellular ActionUnspecified intracellular componentsMembrane depolarization and uptake of SYTOX Green without complete membrane lysis. herts.ac.ukTriazine-based amphipathic polymers. herts.ac.uk
Broad-Spectrum InhibitionMultiple/UnspecifiedInhibition of growth of various Gram-positive and Gram-negative bacteria. nih.gov2,4,6-tri-substituted 1,3,5-triazines. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

While this compound itself is not primarily recognized as an antioxidant, the 1,3,5-triazine core can be functionalized with moieties that impart significant antioxidant and radical scavenging properties. The antioxidant mechanism of such derivatives is largely dependent on the nature of these substituents.

Induction of Oxidative Stress: It is noteworthy that the parent compound's herbicidal action is linked to the generation of reactive oxygen species (ROS) due to the blockage of the photosynthetic electron transport chain. far.org.nz Studies on the closely related terbuthylazine have shown that it can induce oxidative stress in organisms like zebrafish, leading to lipid peroxidation and protein carbonylation. nih.gov However, at low concentrations, it can also activate the glutathione (B108866) synthesis pathway, which helps to scavenge radicals and mitigate oxidative damage. nih.gov

Radical Scavenging by Triazine Analogues: A series of 1,3,5-triazine analogues incorporating aminobenzene sulfonamide, aminoalcohol/phenol, piperazine, chalcone, or stilbene (B7821643) motifs have been evaluated for their antioxidant potential. mdpi.com The radical scavenging activity was determined using the ABTS method, which measures the ability of a compound to quench the ABTS cation radical. mdpi.com

Mechanism of Action: For triazine derivatives containing phenolic moieties, the antioxidant mechanism is believed to be similar to that of other phenolic antioxidants. mdpi.com This involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. The presence of electron-donating groups, such as the tert-butyl group, on a phenolic ring can enhance the electron density of the hydroxyl group and stabilize the resulting radical, thus improving antioxidant efficacy. japsonline.com

Compound/Derivative Class Antioxidant-Related Effect Assay/Observation Proposed Mechanism
TerbuthylazineInduction of oxidative stress and cellular antioxidant response. nih.govMeasurement of lipid peroxidation, protein carbonylation, and glutathione levels in zebrafish. nih.govDisruption of cellular redox balance. nih.gov
1,3,5-Triazine analogues with phenol/stilbene motifsRadical scavenging activity. mdpi.comABTS cation radical scavenging assay. mdpi.comHydrogen atom donation from phenolic hydroxyl groups. mdpi.com
Tert-butyl-phenolic compoundsEnhanced antioxidant activity. japsonline.comVarious antioxidant assays.Stabilization of phenoxy radicals by the electron-donating tert-butyl group. japsonline.com

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective molecules based on the 1,3,5-triazine scaffold. By systematically modifying the substituents on the triazine ring and evaluating the impact on biological activity, researchers can identify key structural features required for a desired effect.

Herbicidal Activity: For PSII-inhibiting herbicides like terbuthylazine, the nature of the N-alkyl substituents at the 2- and 4-positions of the triazine ring is critical for activity and selectivity. The presence of a tert-butyl group, for example, influences the binding affinity to the D1 protein. nih.gov The chlorine atom at the 6-position is also essential for this class of herbicides. nih.gov

Antimicrobial Activity: In the design of antimicrobial triazine derivatives, SAR studies have revealed that introducing specific functionalities can significantly enhance potency. For instance, the presence of a hydrophobic iso-butyl chain on a triazine-based heterocyclic hybrid was found to be the most potent against several bacterial strains. researchgate.net In another study, the introduction of a chloro group at the para-position of a phenyl ring attached to the triazine core boosted antibacterial activity. nih.gov The sequential and controlled substitution of the three chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine, allows for the systematic exploration of these SARs. nih.gov

Kinase Inhibition: For 1,3,5-triazine-based kinase inhibitors, SAR studies focus on optimizing the substituents to achieve high affinity and selectivity for the target kinase's ATP-binding pocket. researchgate.net The triazine core serves as a rigid scaffold, and the substituents are designed to form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.netapvma.gov.au

Biological Activity Key Structural Features on Triazine Core Impact on Activity
Herbicidal (PSII Inhibition)N-alkyl substituents (e.g., tert-butyl, ethyl) at C2 and C4; Chloro group at C6. nih.govModulates binding affinity to the Q\B site of the D1 protein. nih.gov
AntimicrobialHydrophobic alkyl chains; Substituted phenyl rings (e.g., with electron-withdrawing groups). nih.govresearchgate.netEnhances potency against various bacterial strains. nih.govresearchgate.net
Kinase InhibitionVaried substituents designed to interact with the ATP-binding pocket. researchgate.netapvma.gov.auDetermines potency and selectivity for specific kinases (e.g., PI3K, mTOR). researchgate.netapvma.gov.au

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Methodologies for Triazine Synthesis

The synthesis of 1,3,5-triazine (B166579) derivatives has traditionally relied on cyanuric chloride as a precursor, often involving methods that are energy-intensive and utilize hazardous solvents. nih.gov The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. These modern approaches aim to increase efficiency, reduce waste, and minimize the use of toxic substances.

Recent advancements have highlighted the potential of microwave-assisted and sonochemical methods for synthesizing triazine compounds. nih.govambeed.com Microwave irradiation can dramatically shorten reaction times, often from hours to mere minutes, while increasing product yields. nih.gov For instance, a microwave-assisted method for synthesizing 1,3,5-triazine derivatives using a phase-transfer catalyst achieved yields of up to 88% in just 150 seconds. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. This technique can facilitate reactions in aqueous media, reducing the reliance on organic solvents. nih.gov A sonochemical protocol for 1,3,5-triazine synthesis demonstrated the ability to obtain compounds with yields over 75% in as little as 5 minutes, using water as the solvent. nih.govambeed.com An analysis using the DOZNTM 2.0 tool, which evaluates alignment with the 12 principles of green chemistry, found the sonochemical method to be 13 times "greener" than classical heating methods. nih.gov The combination of phase-transfer catalysis with these green techniques further enhances reaction efficiency by facilitating the transfer of reagents between different phases. nih.govmdpi.com

These methodologies represent a significant step towards the sustainable production of triazine derivatives, including the targeted synthesis of 2-tert-butyl-4-chloro-1,3,5-triazine and its analogues.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

Methodology Reaction Time Solvent Yield Key Advantages
Classical Heating Hours Organic Solvents Variable Well-established procedures.
Microwave-Assisted Minutes nih.gov e.g., DMF nih.gov Up to 88% nih.gov Rapid, high yield, energy efficient. nih.gov
Sonochemical Minutes nih.gov Water nih.gov > 75% nih.gov Environmentally friendly, fast, versatile. nih.govambeed.com

Integration of Machine Learning in Computational Triazine Chemistry

Computational chemistry has become an indispensable tool for understanding molecular structures and predicting their properties. The integration of machine learning (ML) is further revolutionizing this field, enabling faster and more accurate predictions that can accelerate the discovery and design of novel triazine compounds. uic.edumit.edu ML algorithms can learn from vast datasets of chemical information to identify patterns and relationships that are not immediately obvious to human researchers. youtube.com

In the context of triazine chemistry, ML models can be trained on data from quantum mechanics and density functional theory (DFT) calculations to predict a wide range of properties, such as reactivity, stability, and electronic characteristics. nih.gov This approach significantly reduces the computational cost and time associated with traditional simulation methods. uic.eduyoutube.com For example, ML can be used to screen large virtual libraries of potential triazine derivatives to identify candidates with desired properties for specific applications, a process known as high-throughput virtual screening. uic.edu

Furthermore, "artificial synthesis" methods are being developed that use computational models to mimic the chemical reactions involved in forming materials like covalent triazine frameworks (CTFs). rsc.orgrsc.org This allows for the prediction of structural features and defects that can arise during synthesis, providing a more realistic model of the final material and its properties. rsc.orgrsc.org By incorporating ML, these models can become even more powerful, aiding in the rational design of new triazine-based materials with tailored functionalities. rsc.orgnih.gov

The application of ML in computational chemistry holds the promise of accelerating the development of new triazine derivatives by making the process of discovery more efficient and targeted. uic.eduyoutube.com

Exploration of Novel Biomedical Applications through Molecular Design

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of s-triazine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The ability to sequentially substitute the chlorine atoms on the cyanuric chloride precursor allows for the creation of a diverse library of compounds with finely tuned biological activities. nih.govnih.gov

Molecular design plays a crucial role in harnessing the therapeutic potential of the triazine core. By strategically modifying the substituents on the triazine ring, researchers can optimize a compound's interaction with biological targets, such as enzymes or receptors. For example, novel 1,3,5-triazine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing significant inhibitory activity against various human tumor cell lines. tandfonline.comnih.gov In one study, a newly synthesized triazine derivative demonstrated potent cytotoxicity against colon cancer cell lines, inducing apoptosis (programmed cell death) through intracellular signaling pathways. nih.gov

Molecular docking studies, a computational technique that predicts the binding orientation of a small molecule to a protein target, are often used to guide the design of these new derivatives. tandfonline.com This allows researchers to rationalize the observed biological activity and design more potent and selective compounds. The structural features of this compound, with its reactive chlorine atom and bulky tert-butyl group, provide a versatile starting point for the design of new molecules with potential biomedical applications.

Table 2: Examples of Bioactive 1,3,5-Triazine Derivatives

Compound Type Biological Activity Target/Mechanism
Piperazine-substituted triazines Anticancer Inhibition of cell proliferation, apoptosis induction nih.gov
Morpholine-functionalized triazines Anticancer (Colorectal) Cytotoxic activity against SW480 and SW620 cell lines nih.gov
Triazole-incorporated triazines Anticancer Activity against prostate, lung, and breast cancer cell lines nih.gov
Hexahydro-1,3,5-triazines Antimicrobial Inhibition of DNA gyrase and lanosterol (B1674476) 14α-demethylase tandfonline.com

Addressing Environmental Challenges through Advanced Degradation Technologies

While some triazine compounds have beneficial applications, others, particularly s-triazine herbicides like atrazine (B1667683), can be persistent environmental pollutants. mdpi.comnih.gov The structural stability of the triazine ring makes these compounds resistant to natural degradation processes. nih.gov Consequently, there is a significant research effort focused on developing advanced technologies for the removal and degradation of triazine contaminants from soil and water.

Advanced Oxidation Processes (AOPs) are one of the most promising technologies for degrading hazardous herbicides. researchgate.net These methods, which include Fenton and photo-Fenton oxidation, generate highly reactive hydroxyl radicals that can break down the stable triazine ring into less harmful substances. nih.gov Photocatalysis, using semiconductor materials like titanium dioxide, is another effective AOP for triazine degradation. nih.gov

Bioremediation offers a more environmentally friendly approach to cleaning up triazine contamination. This technology utilizes microorganisms that have evolved the ability to metabolize s-triazine compounds. mdpi.comnih.gov Specific bacterial strains can produce enzymes, such as atrazine chlorohydrolase, which catalyze the hydrolytic removal of substituents from the triazine ring, eventually leading to its complete mineralization into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov Researchers have even developed recombinant E. coli strains that express these enzymes for use in soil remediation. nih.gov

Additionally, the use of sorbent materials like biochar, a charcoal-like substance produced from biomass, is being explored to remove triazine herbicides from the soil. mdpi.com Biochar can adsorb these compounds, and in some cases, its addition to soil can also enhance the microbial degradation of the pesticides. mdpi.com These advanced degradation and remediation technologies are crucial for mitigating the environmental impact of triazine-based chemicals.

Table 3: Advanced Technologies for Triazine Degradation

Technology Description Mechanism
Advanced Oxidation Processes (AOPs) Chemical treatment processes (e.g., Fenton, photocatalysis). nih.gov Generation of highly reactive radicals that break down the triazine ring. nih.govresearchgate.net
Bioremediation Use of microorganisms to break down contaminants. mdpi.com Enzymatic hydrolysis of triazine ring substituents, leading to mineralization. mdpi.comnih.gov
Adsorption Use of sorbent materials like biochar. mdpi.com Physical binding of triazine compounds to the sorbent material. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-tert-butyl-4-chloro-1,3,5-triazine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution on a pre-functionalized triazine core. For example, substituting a chlorine atom at the 4-position with tert-butylamine under controlled pH (8–9) and temperature (60–80°C) in a polar aprotic solvent like acetonitrile . Optimization may include:

  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield tracking : Monitor intermediates via TLC or HPLC with UV detection at 254 nm .

Advanced: How do degradation pathways of this compound compare to structurally related triazine herbicides like atrazine?

Answer:
Degradation occurs via hydrolysis, photolysis, or microbial action. Key differences:

  • Hydrolysis : The tert-butyl group confers steric hindrance, slowing hydrolysis at the 4-position compared to atrazine’s ethyl/isopropyl groups. Monitor using pH-controlled experiments (pH 5–9) and LC-MS to identify intermediates like 2-hydroxy derivatives .
  • Photolysis : UV-Vis irradiation (254 nm) in aqueous solutions generates dechlorinated products; use GC-MS to detect volatile byproducts.
  • Microbial pathways : Soil slurry assays with Pseudomonas spp. can reveal unique metabolites (e.g., tert-butyl-urea derivatives) .

Basic: What analytical methods are most effective for quantifying this compound in environmental samples?

Answer:

  • HPLC-UV : C18 column, mobile phase = methanol/water (70:30), detection at 220 nm.
  • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 229 (base peak) .
  • Solid-phase extraction (SPE) : Use silica gel modified with diamino-triazine ligands (as in ) for pre-concentration in water samples.

Advanced: How do structural modifications at the 2- and 6-positions influence the compound’s reactivity and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl at 6-position) increase electrophilicity, enhancing herbicidal activity. Test via comparative kinetic studies in Arabidopsis models.
  • Steric effects : Bulky substituents (e.g., adamantyl in ) reduce metabolic degradation but may lower solubility. Use logP measurements (shake-flask method) and X-ray crystallography to correlate structure with bioavailability .

Advanced: What computational approaches are suitable for modeling the interaction of this compound with target enzymes?

Answer:

  • Docking simulations : Use AutoDock Vina with PSII D1 protein (PDB: 1S5L) to predict binding affinity.
  • MD simulations : AMBER or GROMACS for stability analysis over 100 ns trajectories.
  • QM/MM : Gaussian09 for electronic structure analysis of chlorinated triazine’s electron-deficient ring .

Basic: What ecotoxicological assays are recommended for assessing the environmental impact of this compound?

Answer:

  • Algal growth inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L; measure chlorophyll-a via fluorescence.
  • Daphnia magna acute toxicity : 48-hr EC50 tests under OECD guidelines.
  • Soil microbial activity : Respirometry to quantify CO2 evolution in amended soils .

Advanced: How can researchers resolve contradictions in reported degradation intermediates?

Answer:

  • Isotopic labeling : Use ¹⁴C-labeled compound to track intermediates in microbial studies.
  • Multi-method validation : Cross-validate LC-HRMS, NMR, and in-situ FTIR to confirm structures (e.g., distinguishing 2-hydroxy vs. 2-acetamido derivatives) .

Advanced: What strategies enhance the detection sensitivity of this compound in trace-level analyses?

Answer:

  • Derivatization : React with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form fluorescent adducts; detect via fluorescence HPLC (λex/λem = 280/350 nm) .
  • MIPs (Molecularly Imprinted Polymers) : Synthesize triazine-specific MIPs for SPE, improving selectivity in complex matrices .

Advanced: What catalytic applications exist for this compound in organic synthesis?

Answer:

  • Peptide coupling : Use as a coupling reagent in amide bond formation (e.g., with CDMT), optimizing solvent (DMF) and base (NMM) .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions; tert-butyl groups stabilize transition states. Monitor via ¹H NMR kinetics .

Advanced: How does this compound interact with non-target biomolecules, and what assays quantify these interactions?

Answer:

  • Enzyme inhibition : Test inhibition of acetylcholinesterase (Ellman’s assay) or cytochrome P450 (fluorometric kits).
  • Binding studies : Surface plasmon resonance (SPR) with immobilized triazine to measure affinity for serum albumin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.